molecular formula C18H18N2O4 B2551163 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 879143-36-9

4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2551163
CAS No.: 879143-36-9
M. Wt: 326.352
InChI Key: WBUCGTORDXBQBF-UHFFFAOYSA-N
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Description

4-(2-(3,4-Dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the oxidation of 3,4-dimethoxyphenylacetaldehyde using an oxidizing agent such as potassium permanganate.

    Acylation: The 3,4-dimethoxyphenylacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Cyclization: The acyl chloride is reacted with o-phenylenediamine under acidic conditions to form the quinoxaline core.

    Final Acetylation: The resulting intermediate is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-(3,4-Dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular responses.

    Affecting gene expression: Altering the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetyl chloride

Uniqueness

4-(2-(3,4-Dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features, such as the quinoxaline core and the presence of both methoxy and acetyl groups

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-8-7-12(9-16(15)24-2)10-18(22)20-11-17(21)19-13-5-3-4-6-14(13)20/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUCGTORDXBQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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